1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a phenyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced through selective functionalization reactions, such as hydroxylation and Friedel-Crafts alkylation.
Final Assembly: The final step involves coupling the pyrrolidine derivative with a propenone moiety under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Employing advanced purification methods like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, ice bath.
Substitution: Nucleophiles like halides, solvents like acetone, reflux conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that play a role in biological processes.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor function, leading to its observed effects.
Comparison with Similar Compounds
- 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]butan-2-one
- 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]pent-2-en-1-one
Comparison:
- Structural Differences: Variations in the length and saturation of the carbon chain.
- Unique Properties: 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one’s specific arrangement of functional groups imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(3S,4R)-3-hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(16)14-8-11(12(15)9-14)10-6-4-3-5-7-10/h2-7,11-12,15H,1,8-9H2/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEJIJKPBCBZEG-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C(C1)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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